2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate
Overview
Description
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C22H37NO9S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Allergic Inflammatory Responses : A derivative, 2oxo2Hchromen4yl 4methylbenzenesulfonate, was found to inhibit mast cell degranulation, potentially aiding in the prevention of allergic disorders by suppressing the activation of the ERK pathway (Yoo, Lee, & Lee, 2017).
Organic Synthesis and Catalysis : 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, a structurally similar compound, exhibits properties with potential applications in organic synthesis and catalysis (Nikonov, Sterkhova, & Lazareva, 2021).
Pharmaceuticals and Nutraceuticals : Compounds with structural similarity showed promising antimicrobial activity against various bacteria and fungi, indicating potential pharmaceutical and nutraceutical applications (Ramadan, Rasheed, & El Ashry, 2019).
Nucleoside-like Compounds : A study demonstrated the facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, with potential applications in nucleoside-like compounds and nucleophilic substitution reactions (Lakshman et al., 2014).
Cancer Treatment : A novel HIF-1 pathway inhibitor, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, was identified with potential modification to improve its pharmacological properties and potential as a cancer treatment agent (Mun et al., 2012).
Photodynamic Therapy for Cancer : A new zinc phthalocyanine derivative with high singlet oxygen quantum yield substituted with benzenesulfonamide groups containing Schiff base was studied for its potential in cancer treatment through photodynamic therapy due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO9S/c1-19-5-7-20(8-6-19)33(25,26)31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-23-21(24)32-22(2,3)4/h5-8H,9-18H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDRSFOIOMFTDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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